N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications
Receptor Binding and Inhibition Compounds with structures similar to the one mentioned often target specific receptors in the brain, such as serotonin receptors, demonstrating potential as antidepressants and anxiolytics. For example, derivatives of arylpiperazine show high affinity for 5-HT1A serotonin ligands, indicating potential applications in treating disorders related to serotonin dysregulation (Glennon, et al., 1988).
Inhibitory Effects on Biological Targets Certain derivatives have been studied for their inhibitory effects on biological targets such as the ABCB1 transporter. The ABCB1 transporter plays a crucial role in drug resistance, and inhibitors can enhance the efficacy of therapeutic compounds. Research on 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors demonstrates the biological importance of methoxyphenyl and methylpiperazine groups in modulating drug resistance mechanisms (Colabufo, et al., 2008).
Antidepressant and Anxiolytic Effects Compounds with phenylpiperazine derivatives, similar in structure to the query compound, have shown antidepressant and anxiolytic-like effects in animal models. This suggests potential applications in developing new treatments for depression and anxiety disorders (Pytka, et al., 2015).
Exploration in Medicinal Chemistry Research in medicinal chemistry often explores the synthesis and pharmacological evaluation of novel compounds with unique structures, including those with methoxyphenyl and methylpiperazin-1-yl groups. These studies contribute to a deeper understanding of the chemical properties, biological activity, and potential therapeutic applications of such compounds (Berardi, et al., 2004).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-18(19-7-5-4-6-8-19)26-24(30)23(29)25-17-22(28-15-13-27(2)14-16-28)20-9-11-21(31-3)12-10-20/h4-12,18,22H,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQAJEFGMJEFER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.